3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide
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Overview
Description
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s pyrazole rings can also participate in hydrogen bonding and hydrophobic interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar compounds to 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide include:
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential as a melt-castable explosive.
1-methyl-2,4,5-trinitroimidazole: A promising melt-castable explosive with better density and energetic performance than traditional explosives.
Bis(nitrofurazano)furazan: Another high-energy compound used in defense and aerospace applications.
The uniqueness of this compound lies in its dual pyrazole structure and the specific substituents that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N6O3 |
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Molecular Weight |
348.40 g/mol |
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C16H24N6O3/c1-10-14(12(3)20(6)17-10)9-19(5)15(23)7-8-21-13(4)16(22(24)25)11(2)18-21/h7-9H2,1-6H3 |
InChI Key |
FAEDUJLFKLJCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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